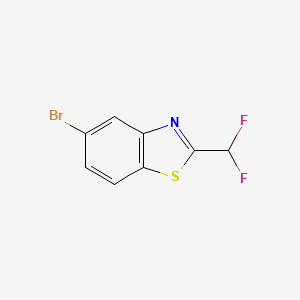
(R)-1-(5-Bromothiazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a bromine atom attached to the thiazole ring and an amine group attached to an ethan-1-amine moiety. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the Ethan-1-amine Moiety:
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Corresponding oxides of the compound
Reduction: Reduced forms of the compound
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(5-chloro-1,3-thiazol-2-yl)ethan-1-amine
- (1R)-1-(5-fluoro-1,3-thiazol-2-yl)ethan-1-amine
- (1R)-1-(5-iodo-1,3-thiazol-2-yl)ethan-1-amine
Uniqueness
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, leading to different reactivity and interaction profiles. This uniqueness makes the compound valuable in specific research and industrial applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C5H7BrN2S |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3/t3-/m1/s1 |
Clé InChI |
RBGBHJNCZXLFMW-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C1=NC=C(S1)Br)N |
SMILES canonique |
CC(C1=NC=C(S1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
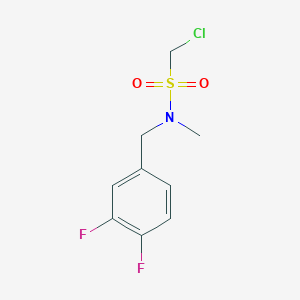
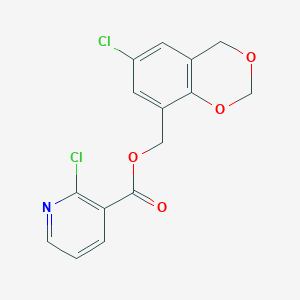
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
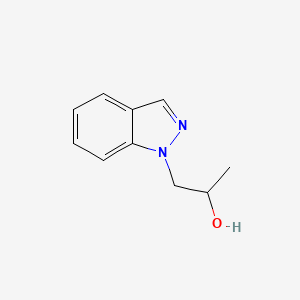
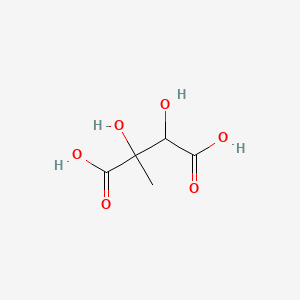
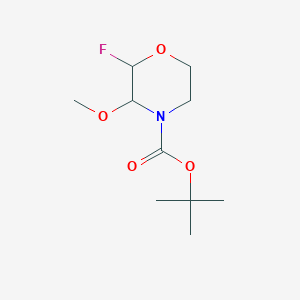
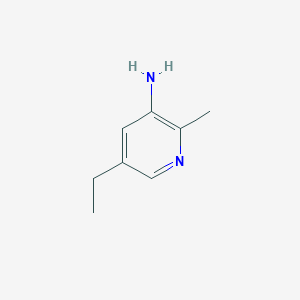
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
